N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It would include the reactants, the products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
These compounds, including similar derivatives, have been investigated for their therapeutic potential, particularly in the field of oncology, due to their potent anticancer properties. For instance, a study by Bonilla-Castañeda et al. (2022) synthesized a derivative that exhibited significant anticancer activities, along with antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
These compounds have also demonstrated antimicrobial properties. Rajput and Sharma (2021) synthesized a series of compounds that showed moderate to excellent antibacterial and antifungal activities against various strains (Rajput & Sharma, 2021).
Some derivatives have shown potential as antimicrobial agents, as evidenced by the work of Desai, Dodiya, & Shihora (2011), where a series of related compounds were synthesized and screened for antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
In the field of medicinal chemistry, Linden et al. (2006) investigated the cocrystals of diastereoisomers of related 1,4-dihydropyridine derivatives, which are known for their calcium modulatory properties (Linden, Gündüz, Şimşek, & Şafak, 2006).
The myorelaxant activity of similar hexahydroquinoline derivatives has been evaluated in the context of smooth muscle relaxation, as investigated by Gündüz et al. (2008), indicating potential applications in gastrointestinal and other smooth muscle related disorders (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008).
There is research indicating that certain derivatives can affect calcium channels, which could have implications in cardiovascular research and drug development. Simşek et al. (2006) synthesized and screened compounds for their calcium channel antagonistic activity (Simşek, Gündüz, Sirmagül, Safak, Erol, & Linden, 2006).
Hudson et al. (2014) explored the complex pharmacology of hexahydroquinolone-3-carboxamides as allosteric free fatty acid 3 receptor ligands, indicating potential applications in metabolic and inflammatory disorders (Hudson, Christiansen, Murdoch, Jenkins, Hansen, Madsen, Ulven, & Milligan, 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYQECCGLBHGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
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